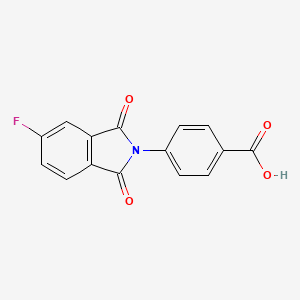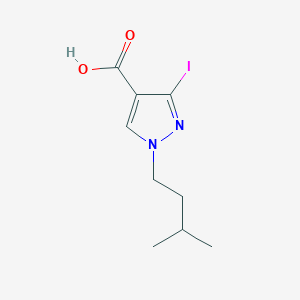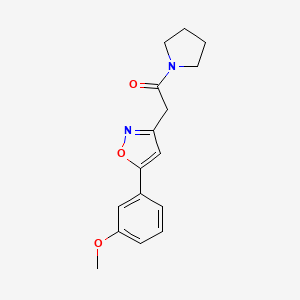
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a unique combination of functional groups, including an isoxazole ring, a methoxyphenyl group, and a pyrrolidinyl ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from a hydroxylamine derivative and an oxidizing agent.
-
Attachment of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated isoxazole intermediate in the presence of a palladium catalyst.
-
Formation of the Pyrrolidinyl Ethanone Moiety: : The final step involves the reaction of the isoxazole intermediate with a pyrrolidine derivative under basic conditions to form the ethanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: 2-(5-(3-Hydroxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone
Reduction: 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanol
Substitution: 2-(5-(3-Methoxyphenyl)-4-chloroisoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone
科学研究应用
Chemistry
In chemistry, 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of isoxazole-containing molecules with biological targets. It may also serve as a lead compound in the development of new drugs.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the isoxazole ring.
作用机制
The mechanism of action of 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the methoxyphenyl group can enhance lipophilicity and membrane permeability. The pyrrolidinyl ethanone moiety may interact with active sites of enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
2-(5-Phenylisoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the methoxy group, which may reduce its biological activity.
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone: The methoxy group is in a different position, potentially altering its reactivity and interaction with biological targets.
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(morpholin-4-yl)ethanone: Contains a morpholine ring instead of a pyrrolidine ring, which may affect its pharmacokinetic properties.
Uniqueness
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is unique due to the specific positioning of the methoxy group on the phenyl ring and the presence of the pyrrolidinyl ethanone moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-6-4-5-12(9-14)15-10-13(17-21-15)11-16(19)18-7-2-3-8-18/h4-6,9-10H,2-3,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLONUMBZUMVKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2586718.png)
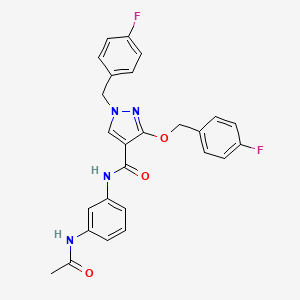
![N-(2-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2586721.png)

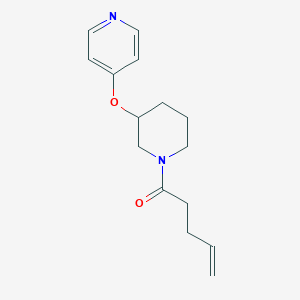

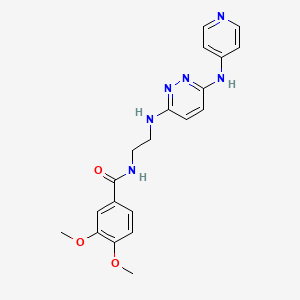
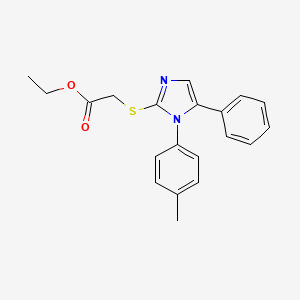
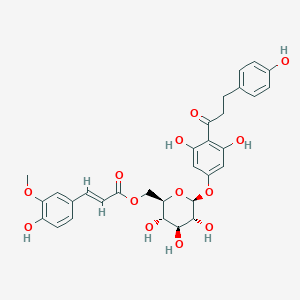

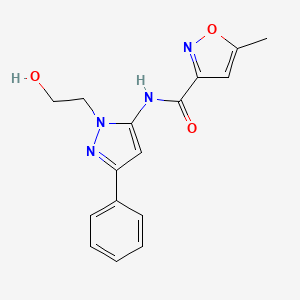
![5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2586736.png)
